molecular formula C15H11BrN2O B5612225 2-bromo-N-[4-(cyanomethyl)phenyl]benzamide

2-bromo-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No. B5612225
M. Wt: 315.16 g/mol
InChI Key: WCKCKZGISQZGLC-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(cyanomethyl)phenyl]benzamide is a compound of interest in organic chemistry due to its potential as an intermediate for various chemical syntheses and reactions. The synthesis and study of its properties contribute to our understanding of its applications in material science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions including bromination, amide formation, and cyanation processes. For instance, compounds with related structures have been synthesized in good yields and characterized spectroscopically, demonstrating the feasibility of obtaining such compounds through systematic synthetic routes (Saeed et al., 2020).

Molecular Structure Analysis

Molecular structure characterization is typically achieved through X-ray crystallography, spectroscopic methods (NMR, IR, MS), and theoretical calculations (DFT). These analyses reveal details about molecular conformations, intermolecular interactions, and electronic structures. For example, detailed X-ray structure characterization and Hirshfeld surface analysis have been employed to understand the solid-state structures of similar benzamide derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, which are crucial for further modifications and derivatization. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the benzamide core.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are determined by the compound's molecular structure. For instance, specific benzamide derivatives show distinct crystalline structures and thermal behaviors, providing insights into their stability and solubility (Polo et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-bromo-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKCKZGISQZGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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